molecular formula C12H12O2 B1610843 1-(2-Benzofuryl)butan-1-one CAS No. 85614-50-2

1-(2-Benzofuryl)butan-1-one

Cat. No.: B1610843
CAS No.: 85614-50-2
M. Wt: 188.22 g/mol
InChI Key: WHWXGPFAKAGINR-UHFFFAOYSA-N
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Description

1-(2-Benzofuryl)butan-1-one, also known as 6-APB, is a synthetic chemical compound that belongs to the amphetamine and phenethylamine classes . It is commonly used as a recreational drug and is known for its stimulant and entactogenic effects, meaning it can produce feelings of euphoria, increased energy, and heightened empathy .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, a unique free radical cyclization cascade is used to construct a complex benzofuran derivative . Another method involves the construction of a benzofuran ring through proton quantum tunneling . An efficient method for the synthesis of 1-(2-benzofuryl)-N-heteroarenes has been developed from o-hydroxy-gem-(dibromovinyl)benzenes and N-heteroarenes under copper-catalyzed tandem reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. The molecular formula of this compound is C12H12O2 . Further details about its structure can be obtained from resources like ChemicalBook .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the construction of a benzofuran ring involves a unique free radical cyclization cascade . More research is needed to fully understand the chemical reactions involving this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, melting point, and boiling point . More detailed information about these properties can be found on resources like ChemicalBook .

Future Directions

Benzofuran compounds, including 1-(2-Benzofuryl)butan-1-one, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring these biological activities further and developing new methods for synthesizing these compounds .

Properties

IUPAC Name

1-(1-benzofuran-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-8H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWXGPFAKAGINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234848
Record name 1-(2-Benzofuryl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85614-50-2
Record name 1-(2-Benzofuranyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85614-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Benzofuryl)butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085614502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Benzofuryl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-benzofuryl)butan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.079.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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